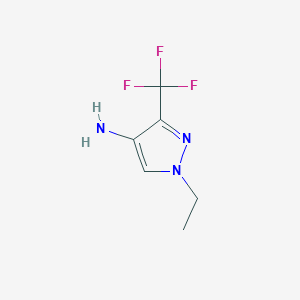![molecular formula C78H111Br2F2N3S8Sn2 B3248685 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1887136-00-6](/img/structure/B3248685.png)
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
概要
説明
The compound “4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane” is a complex organic molecule that has garnered interest in the field of materials science, particularly in the development of organic semiconductors and photovoltaic devices. This compound features a combination of bromothiophene, difluorobenzotriazole, and trimethylstannylthieno groups, which contribute to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bromothiophene and difluorobenzotriazole intermediates. The key steps include:
Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in dichloromethane to yield 5-bromothiophene.
Formation of Difluorobenzotriazole:
Coupling Reactions: The bromothiophene and difluorobenzotriazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Introduction of Hexyldecyl and Dodecylsulfanyl Groups: The hexyldecyl and dodecylsulfanyl groups are introduced through alkylation reactions.
Final Stannylation: The final step involves the stannylation of the thieno group using trimethylstannane under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Thiophene derivatives with various substituents.
科学的研究の応用
This compound has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of photovoltaic cells, particularly in bulk heterojunction solar cells, due to its excellent electron-donating properties.
Biological Applications: Research is ongoing to explore its potential in biological applications, such as drug delivery systems and bioimaging.
作用機序
The compound exerts its effects primarily through its electronic properties. The presence of bromothiophene and difluorobenzotriazole groups allows for efficient charge transport and separation, making it suitable for use in electronic and photovoltaic devices. The molecular targets include the active layers in OFETs and the donor-acceptor interfaces in solar cells .
類似化合物との比較
Similar Compounds
- 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
- 4,8-bis(5-dodecylsulfanylthiophen-2-yl)-benzo[1,2-b:4,5-b’]dithiophene
- 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of this compound lies in its combination of bromothiophene, difluorobenzotriazole, and trimethylstannylthieno groups, which provide a balance of electron-donating and electron-withdrawing properties. This balance enhances its performance in electronic and photovoltaic applications compared to similar compounds .
特性
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56S6.C30H37Br2F2N3S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-29-43-37-25-23-35(47-37)39-33-27-31-46-42(33)40(34-28-32-45-41(34)39)36-24-26-38(48-36)44-30-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22;;;;;;;;/h23-28H,3-22,29-30H2,1-2H3;15-18,20H,3-14,19H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUASADNIKIRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCCCCCC)[Sn](C)(C)C.CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111Br2F2N3S8Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1782.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol](/img/structure/B3248615.png)
![2-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3248622.png)

![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)







